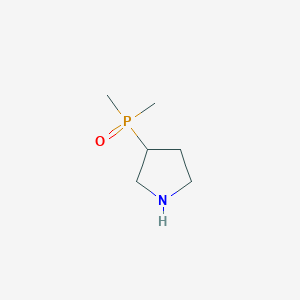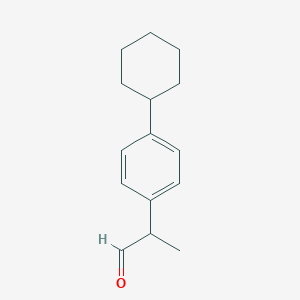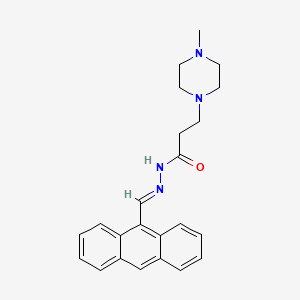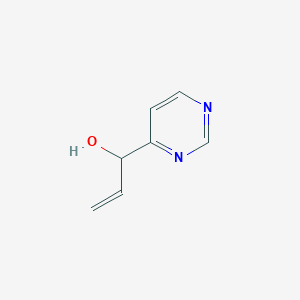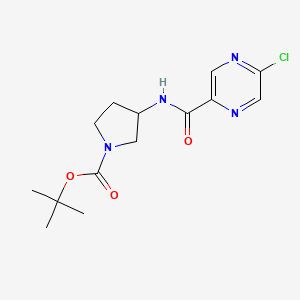
(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with 3-methyl-1-phenyl-2-propen-1-one, followed by reduction and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to ensure the quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole compounds with different functional groups.
Aplicaciones Científicas De Investigación
(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
(1-Methyl-1H-pyrazol-4-yl)methanamine: Shares a similar pyrazole core but differs in the substituent groups.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups.
Cyclohexyl (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone: Similar structure with variations in the substituents .
Uniqueness: (1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of cyclohexyl and methyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
(1-cyclohexyl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3 |
Clave InChI |
PTOWQEAWVQMYCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


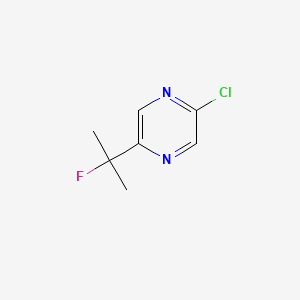
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
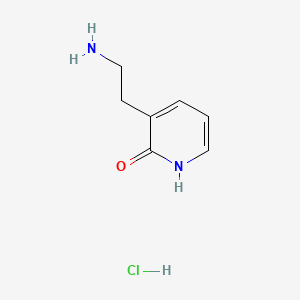
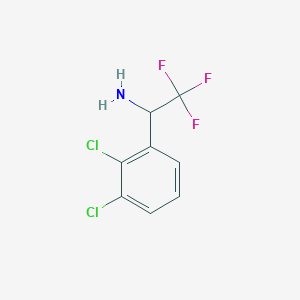
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
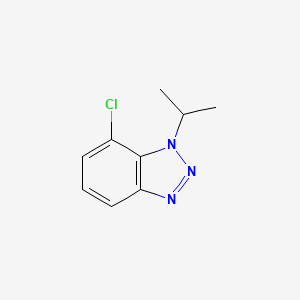
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
